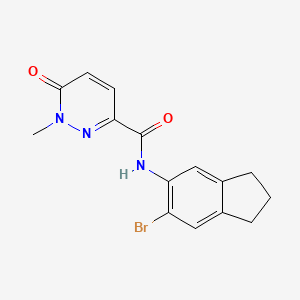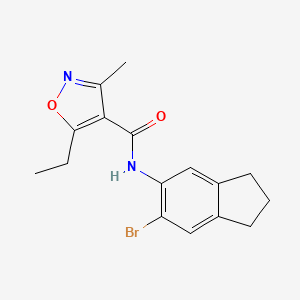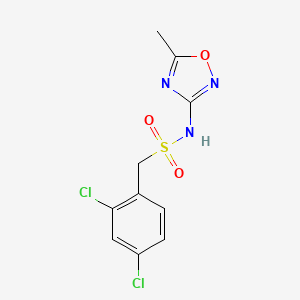![molecular formula C17H23N3O3S B7679491 N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
作用機序
The mechanism of action of N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide involves its binding to a specific protein target. This binding results in a change in the conformation of the protein, which can have a variety of effects. For example, this compound's binding to a protein involved in inflammation can result in a decrease in the production of inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. As mentioned, it has anti-inflammatory properties, which can result in a reduction in inflammation. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-tumor activity, suggesting that it may be useful in the treatment of cancer.
実験室実験の利点と制限
One advantage of using N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide in lab experiments is its high purity. The synthesis method has been optimized to produce pure this compound, which is important for ensuring accurate and reproducible results. Additionally, this compound's specificity for a particular protein target makes it a useful tool for studying protein-protein interactions.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic, it is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for research on N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide. One area of interest is its potential use as a therapeutic agent. Further studies are needed to determine the efficacy of this compound in the treatment of inflammatory diseases and cancer.
Another area of interest is the development of new compounds based on this compound's structure. By modifying the structure of this compound, researchers may be able to develop compounds with improved therapeutic properties.
Finally, further studies are needed to fully understand the mechanism of action of this compound. By gaining a better understanding of how this compound interacts with its protein target, researchers may be able to develop more effective therapies for a variety of diseases.
合成法
The synthesis method of N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide involves several steps. First, 2-methylpyrazole is reacted with paraformaldehyde to form 2-methylpyrazol-3-ylmethyl alcohol. This intermediate is then reacted with 3-bromo-N-(2-methylpropyl)benzamide to form the desired product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a useful compound for scientific research.
科学的研究の応用
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool to study protein-protein interactions. This compound has been shown to bind to a specific protein target, allowing researchers to study the interaction between this protein and other molecules. This can provide valuable insights into the function of the protein and its role in various biological processes.
Another area of interest is this compound's potential use as a therapeutic agent. This compound has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
特性
IUPAC Name |
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)10-18-17(21)15-6-4-5-14(9-15)11-24(22,23)12-16-7-8-19-20(16)3/h4-9,13H,10-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHJCSMWFQRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)

![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)

![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

![2-(5-Bromofuran-2-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7679508.png)

![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
